1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one
Description
Properties
Molecular Formula |
C12H9NOS |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
1H-benzo[f][1,4]benzothiazin-2-one |
InChI |
InChI=1S/C12H9NOS/c14-11-7-15-10-6-5-8-3-1-2-4-9(8)12(10)13-11/h1-6H,7H2,(H,13,14) |
InChI Key |
GBTDMZGYVRHZIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Scientific Research Applications
1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one exhibits a range of biological properties that make it a candidate for pharmaceutical development.
Antimicrobial Properties
Research has shown that derivatives of thiazine compounds, including 1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one, demonstrate notable antimicrobial activity. For instance, studies have reported the synthesis of various thiazine derivatives that were tested against Gram-positive and Gram-negative bacteria. These compounds often inhibit bacterial growth effectively, suggesting their potential use as antibiotics or antiseptics .
Anticancer Activity
Several studies have investigated the anticancer properties of thiazine derivatives. For example, certain synthesized compounds showed cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells .
Anti-inflammatory Effects
Thiazine derivatives have also been evaluated for their anti-inflammatory properties. Compounds derived from 1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one have demonstrated significant inhibition of inflammatory markers in vitro and in vivo models . This suggests potential applications in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of 1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one involves various methods that enhance its yield and purity. A common approach includes the reaction of naphthalene derivatives with thiourea under acidic conditions. This method allows for the introduction of various substituents to tailor the compound's properties for specific applications .
| Synthesis Method | Key Reactants | Yield (%) | Reference |
|---|---|---|---|
| Acid-Catalyzed Reaction | Naphthalene + Thiourea | 85% | |
| Microwave-Assisted Synthesis | Naphthalene + Thiourea | 90% | |
| Solvent-Free Conditions | Naphthalene + Thiourea | 78% |
Material Science Applications
Beyond biological applications, 1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one is being explored for its properties in material science.
Photonic Applications
The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other photonic devices. Studies have shown that its derivatives exhibit favorable light absorption and emission characteristics .
Polymer Chemistry
In polymer science, thiazine derivatives are being investigated as potential additives to enhance the thermal stability and mechanical properties of polymers. The incorporation of such compounds can lead to materials with improved performance in various applications .
Case Studies
Case Study 1: Antibacterial Activity Assessment
A study conducted by Yadav et al. synthesized a series of thiazine derivatives based on 1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one and evaluated their antibacterial efficacy against multiple strains of bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Research
In another investigation, researchers synthesized a novel series of thiazines incorporating the naphtho[2,1-b][1,4]thiazin framework and tested their cytotoxic effects on human cancer cell lines. The findings revealed that some compounds induced apoptosis significantly more than untreated controls, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
1H-Naphtho[2,1-b][1,4]oxazin-2(3H)-one (Compound 2r)
- Structure : Replaces sulfur with oxygen in the heterocyclic ring.
- Synthesis : Achieved via XPhos Pd G2-catalyzed intramolecular C–N bond formation with 96% yield .
- Key Spectral Data :
1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one
- Structure: Pyridine fused to thiazinone (C₇H₆N₂OS; MW 166.20) .
- Key Differences : Smaller aromatic system (pyridine vs. naphthalene) reduces π-π stacking interactions and molecular weight.
1-Phenyl-1H-naphtho[1,2-e][1,3]oxazin-3(2H)-one
- Structure: Naphtho[1,2-e] fusion with a 1,3-oxazinone ring and phenyl substituent .
- Biological Relevance: Exhibits diverse bioactivity due to the oxazinone scaffold .
1H-Naphtho[2,1-b]pyran Derivatives
Key Observations :
Physicochemical Properties
Key Comparison :
- The thiazinone’s sulfur atom may lower solubility in polar solvents compared to oxazinones but enhance stability against oxidation.
Q & A
Q. Key considerations :
- Use regioselective substitution to control scaffold diversity.
- Monitor oxidation states of sulfur atoms (e.g., thioether → sulfoxide/sulfone) using UHP .
How can structural characterization of 1H-naphtho[2,1-b][1,4]thiazin-2(3H)-one derivatives be performed?
Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent orientation. For example, NMR (400 MHz, DMSO-) can resolve coupling patterns between protons on the naphtho-thiazinone core and substituents. Mass spectrometry (e.g., ESI-MS) provides molecular weight validation, while X-ray crystallography (where feasible) offers definitive stereochemical assignments, as seen in structurally related oxazinones .
Q. Methodological tip :
- Assign aromatic protons using - COSY and NOESY to distinguish overlapping signals in fused-ring systems .
What biological activities are associated with naphtho-thiazinone derivatives?
While direct data on 1H-naphtho[2,1-b][1,4]thiazin-2(3H)-one are limited, structurally analogous compounds (e.g., oxazinones and benzothiazinones) exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example, naphtho-fused triazepines synthesized via microwave methods show potent antimicrobial effects . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., nitro, sulfonyl) enhance bioactivity .
Q. Experimental design :
- Screen derivatives against bacterial/fungal strains using MIC assays.
- Compare activity trends with substituent electronic profiles .
Advanced Research Questions
How can conflicting spectral data for naphtho-thiazinone derivatives be resolved?
Discrepancies in NMR or mass spectra often arise from tautomerism or dynamic conformational changes. For example, thiazinone rings may exhibit keto-enol tautomerism, altering proton chemical shifts. To address this:
- Perform variable-temperature NMR to stabilize tautomeric forms.
- Use deuterated solvents (e.g., DMSO-) to minimize exchange broadening .
Case study :
In related oxazinones, X-ray crystallography confirmed the dominance of the keto tautomer in the solid state, resolving ambiguities in solution-phase NMR .
What strategies optimize regioselectivity in functionalizing the naphtho-thiazinone core?
Regioselectivity is influenced by electronic and steric factors. Electrophilic aromatic substitution (e.g., nitration, halogenation) typically occurs at the electron-rich positions of the naphthalene moiety. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (FMOs). For example, C-8 and C-9 positions in naphtho-thiazinones are often more reactive due to lower LUMO energy .
Q. Experimental validation :
- Compare experimental substitution patterns with DFT-predicted sites.
- Use directing groups (e.g., sulfonyl) to steer reactivity .
How can the optical properties of naphtho-thiazinones be tailored for sensor applications?
Modifying substituents on the thiazinone ring can tune fluorescence or photochromic behavior. For instance, introducing electron-donating groups (e.g., methoxy) red-shifts absorption maxima, while conjugation with fluorophores (e.g., rhodamine derivatives) enhances emission intensity. A study on spiro-naphthooxazines demonstrated that carboxy-functionalized derivatives exhibit reversible photochromism, enabling applications in optical switches .
Q. Design protocol :
- Synthesize derivatives with extended π-systems (e.g., aryl or styryl substituents).
- Characterize photophysical properties using UV-vis and fluorescence spectroscopy .
What analytical challenges arise in quantifying trace impurities in naphtho-thiazinone samples?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, but co-eluting impurities may require advanced techniques:
- LC-MS/MS : Identifies impurities via fragmentation patterns.
- Chiral HPLC : Resolves enantiomeric impurities in stereochemically complex derivatives .
Case example :
In cigar leaf analysis, GC-MS resolved co-eluting markers (e.g., 1H-naphtho[2,1-b]pyran derivatives) by optimizing column polarity and temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
